Studies suggest that cis-Cinnamaldehyde exhibits antimicrobial and antifungal properties against various pathogens. Research indicates that it can disrupt bacterial and fungal cell membranes, leading to their death []. This potential makes it a candidate for exploring alternative strategies to combat antibiotic-resistant bacteria and fungal infections []. However, further research is needed to determine its efficacy and safety in clinical settings.
Several studies have investigated the potential anti-cancer properties of cis-Cinnamaldehyde. It has been shown to exhibit anti-proliferative and pro-apoptotic (cell death) effects in various cancer cell lines [, ]. Additionally, it may suppress the growth and migration of cancer cells []. These findings suggest a potential role for cis-Cinnamaldehyde in cancer prevention and treatment, but further research is necessary to understand its mechanisms of action and potential side effects.
Cis-Cinnamaldehyde is an organic compound with the molecular formula , structurally represented as . It is a geometric isomer of cinnamaldehyde, predominantly existing in the trans form in nature. The cis isomer has a unique configuration where the substituents on the double bond are on the same side, which influences its chemical properties and reactivity. This compound is a pale yellow liquid that contributes to the characteristic flavor and aroma of cinnamon, although it is less common than its trans counterpart.
Cis-Cinnamaldehyde exhibits notable biological activities:
Cis-Cinnamaldehyde can be synthesized through several methods:
Cis-Cinnamaldehyde has diverse applications across various fields:
Research indicates that cis-cinnamaldehyde interacts with biological systems through various mechanisms:
Cis-Cinnamaldehyde shares structural similarities with several compounds. Here are some notable comparisons:
Compound | Structure Type | Unique Features |
---|---|---|
Trans-Cinnamaldehyde | α,β-unsaturated aldehyde | Predominantly found in nature; more stable form. |
Cinnamic Acid | α,β-unsaturated carboxylic acid | Derived from cinnamaldehyde; used in food and cosmetics. |
Eugenol | Phenylpropanoid | Found in clove oil; has analgesic properties. |
Vanillin | Aromatic aldehyde | Derived from vanilla; used as a flavoring agent. |
Cis-Cinnamaldehyde's unique cis configuration distinguishes it from these compounds, affecting its reactivity and biological activity.
cis-Cinnamaldehyde, systematically known as (Z)-3-phenylprop-2-enal, represents the geometrically constrained isomer of cinnamaldehyde with the molecular formula C₉H₈O and a molecular weight of 132.16 g/mol. The compound is characterized by its distinctive Z-configuration around the carbon-carbon double bond, which fundamentally differentiates it from the more commonly encountered trans-cinnamaldehyde. The structural framework consists of a benzene ring connected to an α,β-unsaturated aldehyde system, where the aldehyde group and the phenyl ring are positioned on the same side of the double bond.
The stereochemical identity of cis-cinnamaldehyde is defined by the specific spatial arrangement of its constituent groups around the central alkene bond. In this Z-configuration, the higher priority substituents—the benzene ring and the aldehyde group—are oriented on the same side of the double bond plane, creating a more compact molecular geometry compared to its trans counterpart. This geometric constraint results in a molecule with distinct physical and chemical properties, including different melting points, boiling points, and reactivity patterns.
Spectroscopic analysis has revealed that cis-cinnamaldehyde exhibits characteristic nuclear magnetic resonance patterns that distinguish it from the trans isomer. The compound appears as a colorless to light yellow oil with a distinctive spicy cinnamon odor, though notably different in intensity and character from trans-cinnamaldehyde. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key for cis-cinnamaldehyde is KJPRLNWUNMBNBZ-DAXSKMNVSA-N, providing a unique digital fingerprint for this specific stereoisomer.
Table 1: Physical Properties of cis-Cinnamaldehyde
The conformational analysis of cis-cinnamaldehyde reveals additional complexity beyond its basic Z-configuration. Research using broadband rotational spectroscopy has identified different conformational states based on the rotation around single bonds within the molecule. These conformational variations contribute to the overall understanding of the compound's three-dimensional structure and its interaction patterns with other molecules.
Unlike its trans counterpart, cis-cinnamaldehyde exhibits extremely limited natural occurrence, with most reports indicating that it is essentially absent from natural sources. The predominant form found in cinnamon oils and related plant materials is trans-cinnamaldehyde, which typically comprises 80-85% of cinnamon bark essential oil composition. This striking difference in natural abundance reflects the thermodynamic stability preferences inherent in the biosynthetic pathways that produce cinnamaldehyde compounds in plants.
The biosynthetic production of cinnamaldehyde compounds follows a well-characterized phenylpropanoid pathway that begins with the aromatic amino acid phenylalanine. This pathway involves a series of enzymatic transformations that ultimately favor the production of the trans stereoisomer. The initial step involves phenylalanine ammonia-lyase, which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid through a mechanism that inherently favors the E-configuration.
Subsequent enzymatic reactions in the biosynthetic pathway maintain the trans geometry through the action of 4-coumarate:CoA ligase, which converts cinnamic acid to cinnamoyl-CoA, and cinnamoyl-CoA reductase, which performs the final reduction to cinnamaldehyde. The stereospecificity of these enzymes ensures that the natural biosynthetic machinery produces predominantly trans-cinnamaldehyde, explaining the virtual absence of cis-cinnamaldehyde in natural plant sources.
Table 2: Biosynthetic Enzyme Pathway for Cinnamaldehyde Production
Enzyme | EC Number | Substrate | Product | Stereochemical Outcome |
---|---|---|---|---|
Phenylalanine Ammonia-Lyase | 4.3.1.24 | L-Phenylalanine | trans-Cinnamic Acid | E-Configuration Favored |
4-Coumarate:CoA Ligase | 6.2.1.12 | trans-Cinnamic Acid | trans-Cinnamoyl-CoA | Geometry Preserved |
Cinnamoyl-CoA Reductase | 1.2.1.44 | trans-Cinnamoyl-CoA | trans-Cinnamaldehyde | E-Configuration Maintained |
The thermodynamic considerations underlying this biosynthetic preference relate to the relative stability of the trans versus cis configurations. The trans form typically exhibits lower energy due to reduced steric hindrance between the bulky phenyl and aldehyde groups, making it the thermodynamically favored product under normal biological conditions. This energetic preference is reflected in computational studies that have calculated the energy difference between conformational states of cinnamaldehyde isomers.
Research investigating the possibility of cis-cinnamaldehyde formation through alternative pathways has focused primarily on photochemical isomerization processes rather than direct biosynthetic routes. These studies have demonstrated that while cis-cinnamaldehyde can be formed from trans-cinnamaldehyde through ultraviolet light exposure, such processes do not occur naturally in significant quantities within plant tissues under normal environmental conditions.
The historical development of cis-cinnamaldehyde research has been closely intertwined with broader advances in stereochemical understanding and analytical methodology in organic chemistry. The initial isolation and characterization of cinnamaldehyde compounds began in the early 19th century, with trans-cinnamaldehyde first isolated from cinnamon essential oil in 1834 by French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot. However, the recognition and systematic study of cis-cinnamaldehyde as a distinct stereoisomer emerged much later as analytical techniques became sufficiently sophisticated to distinguish between geometric isomers.
The early synthesis of cinnamaldehyde was achieved in 1854 by Italian chemist Luigi Chiozza, who developed laboratory methods for producing the compound through aldol condensation reactions. These pioneering synthetic approaches primarily yielded trans-cinnamaldehyde, reflecting the thermodynamic preferences that would later be understood through detailed mechanistic studies. The systematic investigation of stereoisomerism in cinnamaldehyde systems required the development of more advanced analytical techniques and theoretical frameworks.
Significant progress in cis-cinnamaldehyde research occurred during the mid-20th century with the advancement of photochemical isomerization studies. Early work by researchers such as Stoermer in the 1960s explored ultraviolet irradiation methods for converting trans-cinnamic acid derivatives to their cis counterparts. These investigations laid the groundwork for understanding the photoisomerization processes that could generate cis-cinnamaldehyde from its trans precursor, though the isolation and characterization of pure cis-cinnamaldehyde remained challenging due to the reversible nature of these photochemical reactions.
Table 3: Historical Milestones in Cinnamaldehyde Isomer Research
Year | Researcher(s) | Achievement | Significance |
---|---|---|---|
1834 | Dumas & Péligot | First isolation of cinnamaldehyde | Established fundamental compound structure |
1854 | Luigi Chiozza | First laboratory synthesis | Demonstrated synthetic accessibility |
1866 | Emil Erlenmeyer | Structural formula determination | Clarified molecular architecture |
1960s | Stoermer | Photoisomerization studies | Introduced cis-trans interconversion methods |
2010s | Modern researchers | Advanced spectroscopic analysis | Detailed conformational characterization |
The development of sophisticated spectroscopic techniques in the latter half of the 20th century revolutionized the study of cis-cinnamaldehyde. Nuclear magnetic resonance spectroscopy enabled researchers to definitively distinguish between cis and trans isomers through characteristic chemical shift patterns and coupling constants. Advanced computational methods further enhanced understanding by providing detailed energy calculations and conformational analysis of different stereoisomeric forms.
Contemporary research on cis-cinnamaldehyde has been facilitated by improvements in synthetic methodology and purification techniques. Modern photoisomerization protocols have achieved higher conversion efficiencies and better control over product distribution, enabling the preparation of cis-cinnamaldehyde samples with sufficient purity for detailed study. These advances have opened new avenues for investigating the unique chemical reactivity and potential applications of this previously difficult-to-access stereoisomer.
Recent investigations using advanced analytical techniques such as chirped-pulse Fourier transform microwave spectroscopy have provided unprecedented detail about the conformational behavior of cinnamaldehyde isomers. These studies have revealed the existence of multiple conformational states within both cis and trans forms, contributing to a more complete understanding of the structural complexity inherent in these seemingly simple aromatic aldehyde systems.
cis-Cinnamaldehyde, systematically known as (Z)-3-phenylprop-2-enal, possesses the molecular formula C₉H₈O and exhibits a molecular weight of 132.16 g/mol [1] [4]. The compound crystallizes as a colorless to light yellow oil with a characteristic spicy cinnamon odor, demonstrating a density of 1.0436 g/cm³ at standard conditions [14] [28]. The molecule features a phenyl ring connected to an unsaturated aldehyde chain through a conjugated system, with the defining characteristic being the Z-configuration around the central carbon-carbon double bond [1] [4].
The molecular geometry of cis-cinnamaldehyde is fundamentally planar, belonging to the Cs symmetry point group [7]. Density functional theory calculations using the B3LYP/6-31G** basis set have revealed that the compound exists primarily in two conformational forms: s-cis and s-trans, which differ in the orientation of the aldehyde group relative to the vinyl double bond [7] [20]. The conformational landscape demonstrates that the s-trans conformer is energetically more favorable than the s-cis conformer by approximately 7.95 kJ/mol in the gas phase [20] [30].
Structural analysis reveals that the phenyl ring maintains nearly ideal aromatic geometry with average carbon-carbon bond lengths of 1.398 Å [7]. The vinyl double bond (C₇=C₈) exhibits a characteristic length of 1.348 Å, consistent with sp² hybridization and conjugation with the aromatic system [7]. The aldehyde carbonyl bond (C₉=O₁₀) measures 1.225 Å, reflecting the double bond character enhanced by conjugation through the extended π-system [7].
Bond angle analysis demonstrates significant deviations from ideal geometries due to steric interactions and electronic effects [7]. The C₁-C₇=C₈ angle measures 128.3°, expanded from the typical 120° expected for sp² carbon centers due to the bulky phenyl substituent [7]. The C₇=C₈-C₉ angle contracts to 115.3°, reflecting the influence of the electron-withdrawing aldehyde group on the electronic distribution [7].
Table 1: Structural Parameters of cis-Cinnamaldehyde
Parameter | cis-Cinnamaldehyde (Z-isomer) | trans-Cinnamaldehyde (E-isomer) |
---|---|---|
Molecular Formula | C₉H₈O | C₉H₈O |
CAS Number | 57194-69-1 | 14371-10-9 |
Molecular Weight (g/mol) | 132.16 | 132.16 |
Density (g/cm³) | 1.0436 | 1.050 |
Boiling Point (°C) | 67-69 (at 0.4 Torr) | 246.8 (at 760 mmHg) |
Melting Point (°C) | -9 to -4 | -7.5 |
Stereochemistry | Z configuration | E configuration |
IUPAC Name | (Z)-3-phenylprop-2-enal | (E)-3-phenylprop-2-enal |
The conformational preference in cis-cinnamaldehyde is influenced by steric interactions between the carbonyl oxygen and the vinyl hydrogen in the s-cis arrangement [7] [20]. Potential energy surface calculations indicate a rotational barrier of approximately 44.52 kJ/mol for the s-trans to s-cis conversion and 36.57 kJ/mol for the reverse process [20]. These relatively high barriers suggest that conformational interconversion occurs slowly under ambient conditions [20].
Solvent effects on conformational stability have been investigated using the polarizable continuum model [20]. In polar solvents, the relative energy difference between conformers increases, with the s-trans form becoming increasingly favored as solvent polarity increases [20]. The dipole moments of both conformers increase substantially in solution, with the s-trans form exhibiting higher dipole moments due to better charge separation [20].
The stereochemical relationship between cis-cinnamaldehyde and trans-cinnamaldehyde represents a classic example of geometric isomerism around a carbon-carbon double bond [18]. These isomers differ fundamentally in the spatial arrangement of substituents around the C₇=C₈ double bond, with the cis-isomer having the phenyl group and aldehyde functionality on the same side of the double bond, while the trans-isomer positions these groups on opposite sides [18].
Physical property differences between the isomers are pronounced and reflect their distinct molecular geometries [14] [25]. The boiling point of cis-cinnamaldehyde (67-69°C at 0.4 Torr) is significantly lower than that of trans-cinnamaldehyde (246.8°C at 760 mmHg), indicating weaker intermolecular forces in the cis-isomer [14] [25]. This difference arises from the more compact molecular structure of the cis-isomer, which reduces van der Waals interactions between molecules [14].
Density measurements reveal that cis-cinnamaldehyde (1.0436 g/cm³) is slightly less dense than trans-cinnamaldehyde (1.050 g/cm³), consistent with less efficient molecular packing in the liquid state due to the cis-geometry [14] [28]. The melting point range of cis-cinnamaldehyde (-9 to -4°C) differs only marginally from trans-cinnamaldehyde (-7.5°C), suggesting similar crystal packing efficiencies in the solid state [14] [28].
Spectroscopic properties distinguish the two isomers through characteristic patterns in nuclear magnetic resonance and infrared spectroscopy [14] [42]. The cis-isomer exhibits distinct coupling patterns in proton nuclear magnetic resonance spectroscopy due to the different spatial relationships between vinyl protons [42] [44]. Infrared spectroscopy reveals subtle but measurable differences in carbonyl stretching frequencies, with the cis-isomer showing slight shifts due to altered conjugation patterns [47].
Table 2: Comparative Physical Properties
Property | cis-Cinnamaldehyde | trans-Cinnamaldehyde |
---|---|---|
Stereochemistry | Z configuration | E configuration |
Density (g/cm³) | 1.0436 | 1.050 |
Boiling Point | 67-69°C (0.4 Torr) | 246.8°C (760 mmHg) |
Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly), Methanol (Slightly) | Similar pattern but different magnitudes |
Stability | Air Sensitive, Light Sensitive, Temperature Sensitive | More stable under ambient conditions |
Odor Description | Spicy cinnamon | Characteristic cinnamon |
Chemical reactivity patterns differ between the isomers due to steric accessibility and electronic factors [12] [14]. The cis-isomer demonstrates enhanced reactivity in certain nucleophilic addition reactions due to reduced steric hindrance around the carbonyl carbon [14]. Conversely, the trans-isomer shows greater stability toward photochemical isomerization and oxidative degradation [11] [13].
Biological activity profiles reveal distinct differences between the stereoisomers [12] [13]. Research indicates that cis-cinnamaldehyde possesses a stronger and fuller taste profile compared to the trans-isomer, with characteristics reminiscent of Chinese cinnamon [12]. The enhanced sensory properties of the cis-isomer make it particularly valuable in flavoring applications where intense cinnamon character is desired [12].
Thermal stability analysis demonstrates that trans-cinnamaldehyde maintains structural integrity at higher temperatures due to its more extended molecular configuration [11] [13]. The cis-isomer undergoes thermal isomerization to the trans-form when heated, representing a thermodynamically favorable process [11]. This thermal conversion has been exploited in synthetic applications where trans-cinnamaldehyde is the desired product [11].
The electronic structure of cis-cinnamaldehyde is characterized by an extended π-conjugated system encompassing the phenyl ring, vinyl double bond, and carbonyl functionality [21] [22]. Density functional theory calculations reveal that this conjugation significantly influences the distribution of electron density and the energies of frontier molecular orbitals [21] [22]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and reactivity patterns [21] [24].
Frontier molecular orbital theory analysis indicates that the highest occupied molecular orbital in cis-cinnamaldehyde is primarily localized on the electron-rich phenyl ring and extends through the conjugated vinyl system [21] [24]. The electron density distribution shows significant delocalization across the aromatic ring with notable contributions from the vinyl carbon atoms [21]. This orbital arrangement facilitates electron donation processes and governs the compound's behavior as a nucleophile in chemical reactions [21].
The lowest unoccupied molecular orbital exhibits complementary characteristics, with significant density localized on the electron-deficient carbonyl carbon and extending through the vinyl bridge to the aromatic system [21] [24]. This orbital distribution explains the electrophilic character of the carbonyl carbon and predicts sites for nucleophilic attack [21]. The energy gap between frontier orbitals determines the compound's electronic excitation properties and influences its spectroscopic behavior [22].
Ultraviolet-visible spectroscopy calculations using time-dependent density functional theory predict absorption maxima in the range of 347-353 nanometers for related cinnamaldehyde derivatives [22] [31]. These transitions correspond to π→π* excitations within the conjugated system and are responsible for the compound's light absorption properties [22]. The extended conjugation in cis-cinnamaldehyde shifts these transitions to longer wavelengths compared to non-conjugated analogs [22].
Table 3: Electronic Structure Parameters
Parameter | cis-Cinnamaldehyde | Computational Method |
---|---|---|
Molecular Orbital Distribution | Delocalized across phenyl-vinyl-carbonyl system | B3LYP/6-311++G(d,p) |
π-Conjugation Length | Extended through entire molecular framework | DFT Analysis |
Electronic Transitions | π→π* transitions in UV region | TD-DFT Calculations |
Charge Distribution | Polarized with electron-rich aromatic region | Natural Bond Orbital Analysis |
Dipole Moment | Enhanced in polar solvents | Polarizable Continuum Model |
Natural bond orbital analysis reveals significant charge transfer between molecular fragments in cis-cinnamaldehyde [20] [22]. The phenyl ring carries a net negative charge due to its electron-donating character, while the carbonyl group exhibits positive character reflecting its electron-withdrawing nature [20]. The vinyl bridge serves as an electronic conduit, facilitating charge transfer between these regions [20].
Molecular electrostatic potential surfaces calculated from density functional theory provide insight into reactive sites and intermolecular interaction patterns [21] [34]. The carbonyl oxygen exhibits the most negative electrostatic potential, identifying it as the primary site for hydrogen bonding and electrophilic attack [21]. Conversely, the carbonyl carbon displays positive potential, confirming its susceptibility to nucleophilic addition [21].
Polarizability calculations indicate that cis-cinnamaldehyde exhibits significant electronic polarizability due to its extended π-system [20] [22]. This property influences intermolecular interactions and contributes to the compound's solubility patterns in various solvents [20]. The polarizable nature of the molecule also affects its behavior in electric fields and contributes to its spectroscopic properties [22].
Band gap analysis reveals that the energy difference between frontier orbitals determines the compound's electronic excitation threshold and photochemical behavior [22] [31]. Calculations suggest that cis-cinnamaldehyde absorbs ultraviolet radiation efficiently due to its relatively narrow band gap, making it susceptible to photochemical degradation [22]. This property necessitates careful storage conditions to prevent light-induced decomposition [14].